

A Comprehensive Technical Guide to the Thermal Properties of Cellulose Acetate Phthalate (CAP)

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Compound of Interest

Compound Name: Cellulose acetate phthalate

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For Researchers, Scientists, and Drug Development Professionals

Cellulose Acetate Phthalate (CAP) is a widely utilized polymer in the pharmaceutical industry, primarily as an enteric coating for oral dosage forms. Its pH-dependent solubility ensures that the coated drug product remains intact in the acidic environment of the stomach and dissolves in the more neutral pH of the small intestine. The thermal properties of CAP are critical to its functionality, influencing its performance during manufacturing, storage, and in vivo performance. This technical guide provides an in-depth analysis of the thermal characteristics of CAP, detailed experimental protocols for its analysis, and a summary of key quantitative data.

Core Thermal Properties of Cellulose Acetate Phthalate

The thermal behavior of CAP is characterized by several key parameters, including its glass transition temperature (T_g), melting point (T_m), and decomposition temperature (T_d). These properties are not fixed values but are influenced by factors such as the degree of substitution of the cellulose backbone, the presence and type of plasticizers, and the moisture content.

Glass Transition Temperature (T_g)

The glass transition temperature is a critical parameter for amorphous polymers like CAP. It represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For enteric coating applications, the Tg is a key indicator of the film's mechanical properties, such as its flexibility and resistance to cracking.

The glass transition temperature of pure CAP is typically in the range of 160-170°C.[1] However, in pharmaceutical formulations, CAP is almost always used with plasticizers to improve the flexibility of the enteric coating. Plasticizers work by inserting themselves between the polymer chains, reducing intermolecular forces and thereby lowering the Tg. The extent of Tg depression is dependent on the type and concentration of the plasticizer used.[2][3] Commonly used plasticizers for CAP include diethyl phthalate (DEP), triethyl citrate (TEC), and triacetin.[4][5]

Humidity also plays a significant role in modulating the Tg of CAP. Water can act as a plasticizer, and increased humidity leads to moisture absorption by the hygroscopic CAP, resulting in a lower Tg.[6][7] This is a critical consideration for the storage and handling of both the raw material and the final coated dosage form.[8][9]

Melting and Decomposition

Cellulose acetate phthalate does not exhibit a sharp melting point but rather softens over a range of temperatures before undergoing thermal decomposition.[1] The reported melting point is approximately 192°C.[1]

Thermal decomposition of CAP involves a series of complex reactions, including deacetylation, scission of glycosidic bonds, and the release of acetic acid and phthalic anhydride.[10][11] The onset of significant thermal degradation for unplasticized cellulose acetate is around 320°C when heated at 10°C/min under a nitrogen atmosphere.[1] The presence of plasticizers can influence the decomposition profile.[12] The thermal stability of CAP is an important factor in determining the maximum processing temperatures that can be used during the coating process without causing degradation of the polymer.[4]

Quantitative Thermal Property Data

The following tables summarize the key thermal properties of **Cellulose Acetate Phthalate** and the effect of common plasticizers.

Table 1: Key Thermal Properties of Unplasticized **Cellulose Acetate Phthalate**

Property	Typical Value	Reference
Glass Transition Temperature (Tg)	160 - 170 °C	[1]
Melting Point (Tm)	~192 °C	[1]
Onset of Thermal Degradation (TGA, N2 atmosphere)	~320 °C	[1]

Table 2: Influence of Diethyl Phthalate (DEP) on the Thermal Properties of Cellulose Acetate Films

DEP Concentration (wt%)	Glass Transition Temperature (Tg) (°C)	Onset of Thermal Degradation (°C)
0	190	320
15	124	310
20	110	305
25	95	300
30	80	295

Data derived from studies on cellulose acetate films at a heating rate of 10°C/min under a nitrogen atmosphere.[1]

Experimental Protocols for Thermal Analysis

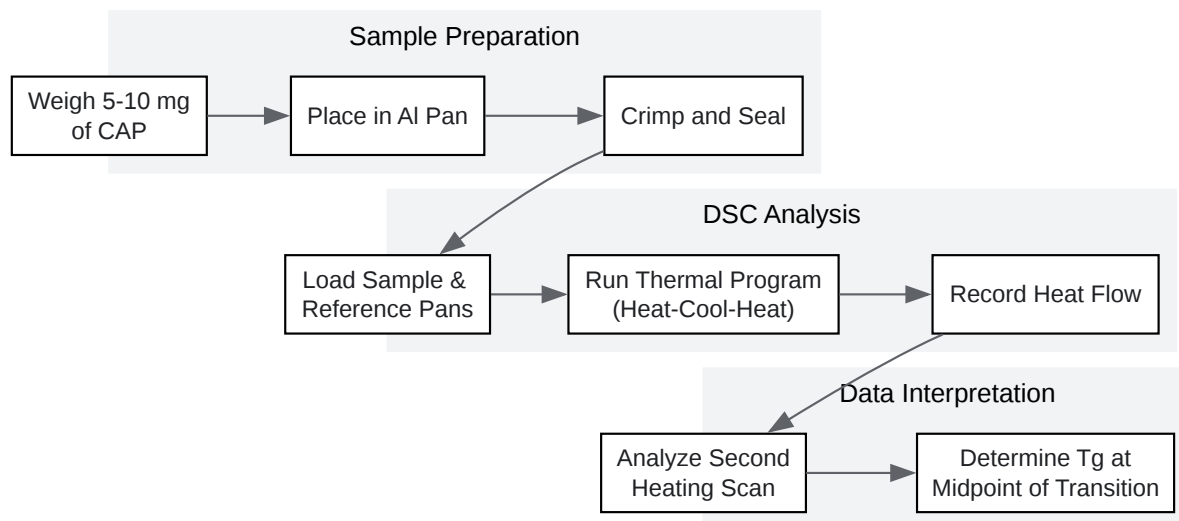
Accurate characterization of the thermal properties of CAP is essential for formulation development and quality control. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the two primary techniques used for this purpose.

Differential Scanning Calorimetry (DSC) for T_g Determination

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is the standard method for determining the glass transition temperature.

Methodology:

- **Sample Preparation:** Accurately weigh 5-10 mg of the CAP powder or film into a standard aluminum DSC pan. If using a film, ensure it is in good thermal contact with the bottom of the pan. Crimp the pan with a lid.
- **Instrument Setup:** Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
- **Thermal Program:**
 - Equilibrate the sample at 25°C.
 - Ramp the temperature up to 200°C at a heating rate of 10°C/min under a nitrogen purge.
 - Hold at 200°C for 5 minutes to erase any prior thermal history.
 - Cool the sample to 25°C at a rate of 10°C/min.
 - Heat the sample a second time to 200°C at a rate of 10°C/min.
- **Data Analysis:** The glass transition temperature (T_g) is determined from the midpoint of the step change in the heat flow curve during the second heating scan.



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Caption: Workflow for DSC analysis of **Cellulose Acetate Phthalate**.

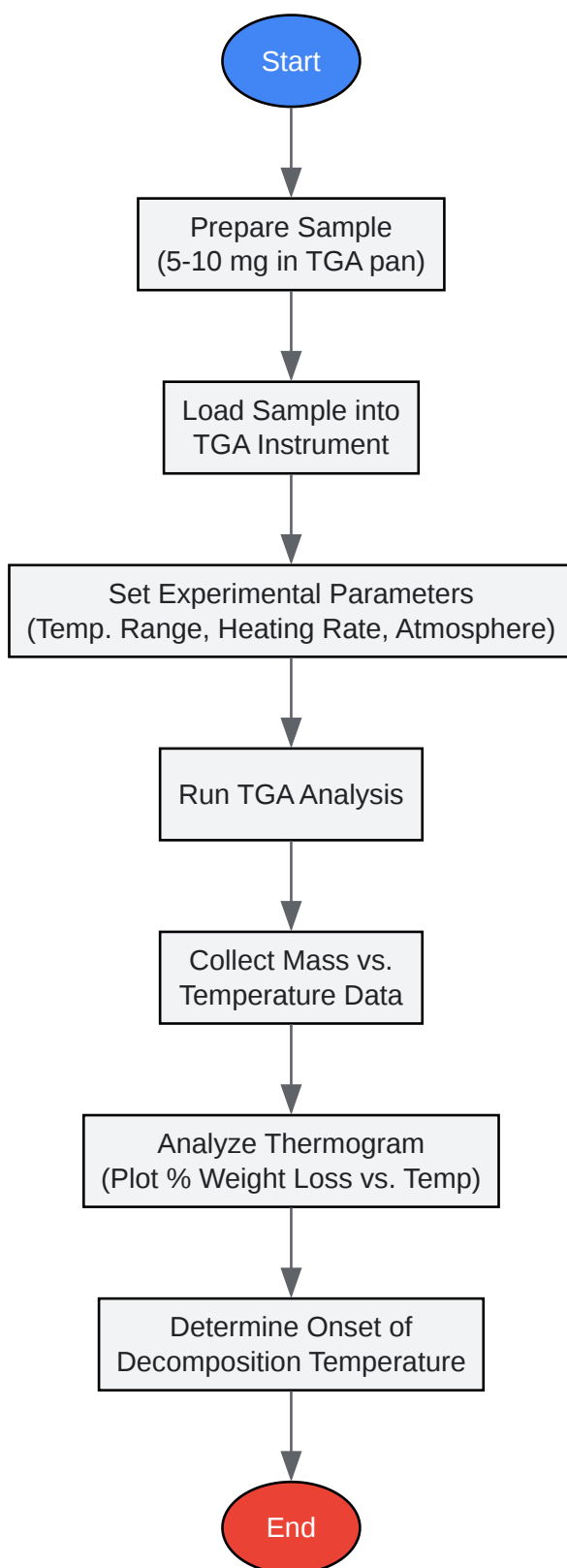
Thermogravimetric Analysis (TGA) for Decomposition Profile

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of the material.

Methodology:

- Sample Preparation: Place a 5-10 mg sample of the CAP powder or film into a tared TGA pan (typically ceramic or platinum).
- Instrument Setup: Place the sample pan into the TGA furnace.
- Thermal Program:
 - Equilibrate the sample at 30°C.
 - Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.

- Maintain a constant nitrogen purge throughout the experiment to provide an inert atmosphere. For studying oxidative degradation, a similar run can be performed using an air or oxygen purge.[\[9\]](#)
- Data Analysis: The TGA thermogram plots the percentage of weight loss versus temperature. The onset of thermal degradation is determined as the temperature at which a significant weight loss begins.



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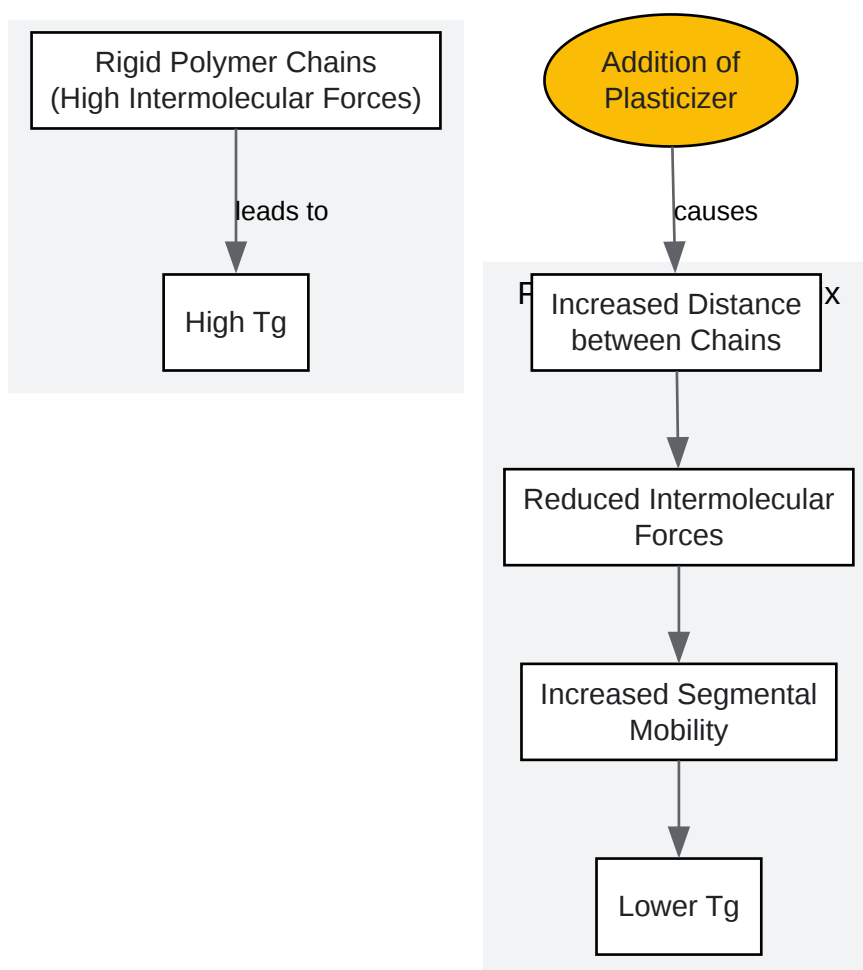
Caption: General workflow for Thermogravimetric Analysis (TGA) of CAP.

Influence of Formulation and Environmental Factors

The thermal properties of CAP are not intrinsic material constants but are highly dependent on the formulation and environmental conditions. Understanding these relationships is crucial for robust drug product development.

Effect of Plasticizers on Glass Transition Temperature

As previously mentioned, plasticizers are essential additives in CAP formulations to enhance film flexibility. The addition of a plasticizer disrupts the polymer chain packing, increasing free volume and segmental mobility, which in turn lowers the glass transition temperature.



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Caption: Mechanism of plasticizer action on the Tg of CAP.

Impact of Humidity on Thermal and Mechanical Properties

Cellulose acetate phthalate is hygroscopic, meaning it readily absorbs moisture from the environment. This absorbed water acts as a plasticizer, reducing the Tg and altering the mechanical properties of the film. High humidity can lead to a softer, more flexible film, but it can also increase the risk of film tackiness and potential chemical degradation over time.[6][7][13][14] Conversely, very low humidity can make the film more brittle. Therefore, controlling the humidity during the coating process and during storage is essential to ensure consistent product performance.[6][7]

Conclusion

A thorough understanding of the thermal properties of **cellulose acetate phthalate** is fundamental for its effective use in pharmaceutical formulations. The glass transition temperature, influenced by plasticizers and humidity, dictates the mechanical integrity of the enteric coating. The thermal stability, as determined by TGA, defines the safe processing window. By employing standardized analytical techniques such as DSC and TGA, and by carefully controlling formulation and environmental variables, researchers and drug development professionals can ensure the development of robust and reliable enteric-coated drug products.

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